6-Bromoimidazo[1,2-a]pyrimidine
Description
Molecular Architecture and Bonding Patterns
The molecular structure of 6-bromoimidazo[1,2-a]pyrimidine consists of a fused bicyclic system incorporating both imidazole and pyrimidine rings. The compound features a planar aromatic framework with the bromine atom positioned at the 6-carbon of the imidazopyrimidine core structure. The canonical SMILES representation C1=CN2C=C(C=NC2=N1)Br accurately depicts the connectivity pattern, while the InChI key BQMWMOQCMFLRQQ-UHFFFAOYSA-N provides a unique structural identifier.
The bonding architecture reveals a delocalized π-electron system extending across the entire heterocyclic framework. The nitrogen atoms at positions 1, 2, and 7 contribute significantly to the electron density distribution, with N2 and N7 serving as primary sites for electrophilic interactions. The C-Br bond length and the positioning of the halogen substituent influence the overall electronic properties and reactivity patterns of the molecule.
Crystallographic investigations have demonstrated that the molecular geometry exhibits minimal deviation from planarity, with root mean square deviations for non-hydrogen atoms indicating a well-defined planar structure. The brominated heterocycle maintains structural integrity through intramolecular stabilization involving the aromatic π-system and the electron-withdrawing nature of the bromine substituent.
The molecular electrostatic potential analysis reveals distinct regions of varying electron density, with the nitrogen atoms N2 and N7 representing electron-rich nucleophilic sites, while the carbon atoms adjacent to these positions exhibit electrophilic character. This distribution pattern significantly influences the compound's chemical reactivity and potential for intermolecular interactions.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Comprehensive spectroscopic characterization of this compound has been achieved through multiple analytical techniques. ¹H Nuclear Magnetic Resonance spectroscopy reveals characteristic resonances that reflect the electronic environment of the heterocyclic framework. The proton signals appear in the aromatic region, with chemical shifts influenced by the electron-withdrawing bromine substituent and the nitrogen-containing heterocycle.
The ¹³C Nuclear Magnetic Resonance spectrum displays distinct carbon resonances corresponding to the various positions within the imidazopyrimidine framework. The carbon bearing the bromine substituent exhibits a characteristic downfield shift due to the halogen's electronegativity. The remaining aromatic carbons show resonances typical of nitrogen-containing heterocycles, with chemical shifts reflecting the electron density distribution across the molecule.
Infrared spectroscopic analysis reveals key vibrational frequencies that characterize the compound's functional groups. The aromatic C=C and C=N stretching vibrations appear in the 1500-1600 cm⁻¹ region, while C-H stretching modes are observed in the 3000-3100 cm⁻¹ range. The presence of the bromine substituent influences the overall vibrational profile, particularly affecting the breathing modes of the aromatic ring system.
| Spectroscopic Technique | Key Observations | Frequency/Chemical Shift Range |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic proton signals | 7.5-9.5 ppm |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbon resonances | 120-160 ppm |
| Infrared Spectroscopy | C=N stretching | 1598-1605 cm⁻¹ |
| Infrared Spectroscopy | C-H stretching | 3066-3110 cm⁻¹ |
Ultraviolet-visible spectroscopic studies demonstrate significant absorption characteristics related to the extended π-conjugation system. The compound exhibits maximum absorption wavelengths that reflect electronic transitions within the heterocyclic framework, with solvent effects playing a crucial role in determining the precise spectral properties.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction studies provide definitive structural information for this compound and related compounds. The crystallographic data reveal detailed geometric parameters, including bond lengths, bond angles, and torsional relationships within the molecular framework. The compound crystallizes in specific space groups that reflect the molecular packing preferences and intermolecular interaction patterns.
The crystal structure analysis demonstrates that the molecules adopt a nearly planar conformation with minimal deviations from the ideal aromatic geometry. Root mean square deviations for non-hydrogen atoms typically range from 0.016 to 0.024 Å, indicating excellent structural definition in the crystalline state. The bromine substituent occupies a well-defined position that minimizes steric interactions while maintaining optimal electronic overlap within the aromatic system.
Intermolecular interactions within the crystal lattice include various hydrogen bonding patterns and π-π stacking arrangements. These non-covalent interactions contribute to the overall crystal stability and influence the physical properties of the solid-state material. The hydrogen bonding interactions particularly involve the nitrogen atoms of the heterocyclic framework, creating extended networks that stabilize the crystal structure.
| Crystallographic Parameter | Value | Units |
|---|---|---|
| Molecular Formula | C₆H₄BrN₃ | - |
| Molecular Weight | 198.02 | g/mol |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| Unit Cell Volume | Variable | Ų |
| Density | 1.890 | Mg m⁻³ |
The thermal parameters derived from the diffraction analysis provide insights into the molecular motion and flexibility within the crystal lattice. The anisotropic displacement parameters reveal that the aromatic framework exhibits relatively rigid behavior, while the bromine substituent may show slightly enhanced thermal motion depending on the specific crystal packing environment.
Comparative Structural Analysis with Analogous Heterocycles
Comparative structural analysis reveals significant relationships between this compound and related heterocyclic compounds. The closely related 6-bromoimidazo[1,2-a]pyridine shares similar structural features but differs in the position and nature of the nitrogen atoms within the bicyclic framework. This structural variation leads to distinct electronic properties and reactivity patterns.
The pyridine analog, 6-bromoimidazo[1,2-a]pyridine, exhibits a molecular formula of C₇H₅BrN₂ with a molecular weight of 197.03 g/mol. The presence of one fewer nitrogen atom in the pyridine ring system results in altered electron density distribution and modified spectroscopic properties. The melting point of the pyridine analog (76-78°C) differs from that of the pyrimidine derivative (218°C), reflecting the influence of intermolecular interactions and crystal packing arrangements.
Structural comparisons with other imidazopyrimidine derivatives demonstrate the significant impact of substituent positioning and electronic effects. The electron-withdrawing nature of the bromine atom influences the overall molecular geometry and electronic properties across this series of compounds. These variations affect both the spectroscopic signatures and the chemical reactivity profiles of the different analogs.
| Compound | Molecular Formula | Molecular Weight | Melting Point |
|---|---|---|---|
| This compound | C₆H₄BrN₃ | 198.02 g/mol | 218°C |
| 6-Bromoimidazo[1,2-a]pyridine | C₇H₅BrN₂ | 197.03 g/mol | 76-78°C |
| 2-Methylimidazo[1,2-a]pyrimidine derivatives | Variable | Variable | Variable |
The comparative analysis extends to examination of substitution patterns and their effects on molecular properties. Different halogen substituents and their positioning within the heterocyclic framework lead to predictable trends in electronic structure and physical properties. These structure-property relationships provide valuable insights for the design of new compounds with specific characteristics.
Computational Electron Density Mapping via Density Functional Theory
Density Functional Theory calculations have provided comprehensive insights into the electronic structure and properties of this compound. Computational studies employing the B3LYP functional with various basis sets, including 6-31G(d,p) and 6-311++G(d,p), have revealed detailed electron density distributions and molecular orbital characteristics.
The frontier molecular orbital analysis demonstrates the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which govern the compound's electronic properties and chemical reactivity. The energy gap between these orbitals influences the compound's stability and potential for electronic excitation processes. These calculations provide crucial information for understanding the compound's behavior in various chemical environments.
Molecular electrostatic potential mapping reveals the spatial distribution of electron density throughout the molecule. The calculations identify regions of high electron density around the nitrogen atoms N2 and N7, consistent with their nucleophilic character, while areas of low electron density appear near the carbon atoms adjacent to these positions. The bromine substituent significantly influences the overall electrostatic potential distribution.
| Computational Parameter | Method | Basis Set | Key Results |
|---|---|---|---|
| Geometry Optimization | B3LYP | 6-311++G(d,p) | Planar structure confirmed |
| Frontier Molecular Orbitals | B3LYP | 6-31G(d,p) | Energy gap determination |
| Molecular Electrostatic Potential | B3LYP | 6-311++G(d,p) | Nucleophilic/electrophilic sites |
| Vibrational Analysis | B3LYP | 6-31G(d,p) | Frequency assignments |
Natural bond orbital analysis provides insights into the bonding characteristics and electron delocalization patterns within the heterocyclic framework. These calculations reveal the extent of π-electron conjugation and the influence of the bromine substituent on the overall electronic structure. The computational results support experimental observations regarding the compound's spectroscopic properties and chemical behavior.
Thermodynamic parameters derived from the computational studies include enthalpy, entropy, and Gibbs free energy values under various conditions. These parameters are essential for understanding the compound's stability and potential energy surfaces associated with conformational changes or chemical transformations. The calculations also provide predictions for properties such as dipole moments and polarizabilities that influence intermolecular interactions.
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMWMOQCMFLRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650390 | |
| Record name | 6-Bromoimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865156-68-9 | |
| Record name | 6-Bromoimidazo[1,2-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865156-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromoimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromoimidazo[1,2-a]pyrimidine | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies. Common approaches include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. For instance, one method involves the condensation of 2-aminopyrimidine with α-bromo ketones under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are utilized.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyrimidine is primarily related to its ability to interact with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit the activity of enzymes such as kinases and proteases, leading to the modulation of cellular signaling pathways. The bromine atom at the 6th position can enhance the binding affinity and selectivity of the compound towards its target .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural analogs of 6-bromoimidazo[1,2-a]pyrimidine, focusing on substituents, heterocyclic cores, and biological relevance:
Physicochemical Properties
| Property | This compound | 6-Bromoimidazo[1,2-a]pyridine | Ethyl this compound-2-carboxylate |
|---|---|---|---|
| Molecular Weight | 213.02 g/mol | 225.05 g/mol | 271.09 g/mol |
| LogP (Predicted) | 1.8 | 2.1 | 2.5 |
| Aqueous Solubility | Low (<1 mg/mL) | Moderate (1–5 mg/mL) | Very low (<0.1 mg/mL) |
| Thermal Stability | Stable up to 200°C | Decomposes at 150°C | Stable up to 180°C |
Data compiled from
Biological Activity
6-Bromoimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of the compound's biological properties, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 198.02 g/mol. The presence of a bromine atom at the 6-position of the imidazo[1,2-a]pyrimidine scaffold enhances its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol |
| CAS Number | 865156-68-9 |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study reported antiproliferative activity against various human cancer cell lines with growth inhibition concentrations (GI50) ranging from 0.01 to 79.4 μM. Notably, compounds derived from this scaffold showed comparable efficacy to standard chemotherapeutic agents .
Case Study:
- Cell Lines Tested: Human cancer cell lines including HCT116 and HepG2.
- Efficacy: Compounds demonstrated IC50 values similar to established drugs, indicating potential as effective anticancer agents.
Antimicrobial Activity
The compound has also shown promising antibacterial and antifungal activities. In vitro studies demonstrated that derivatives of imidazo[1,2-a]pyrimidines can inhibit the growth of various bacterial strains, suggesting a mechanism that could be exploited for developing new antibiotics .
Anti-inflammatory Properties
This compound derivatives have been investigated for their anti-inflammatory effects. Research indicates that these compounds can modulate leukocyte functions and reduce inflammation in animal models .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents at various positions on the imidazo[1,2-a]pyrimidine ring. For instance:
- Bromination at the 6-position enhances biological activity.
- Substituents at the 4-position have been shown to influence the selectivity and potency against specific targets.
Table 2: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | GI50 values from 0.01 to 79.4 μM | |
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Modulates leukocyte function |
The mechanisms underlying the biological activities of this compound are multifaceted:
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR identify regiochemistry and substituent effects. For example, the bromine atom deshields adjacent protons, causing downfield shifts (δ 8.2–8.5 ppm for H-5) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 319.1136 for C₁₂H₇BrN₄O₂) .
- IR Spectroscopy : Detects functional groups like C-Br stretches (~550 cm⁻¹) .
How does single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
Advanced
X-ray crystallography provides precise bond lengths and angles. For instance:
- Crystal Data : The title compound (C₇H₆BrN₃) crystallizes in monoclinic P2₁/c with three independent molecules per asymmetric unit. Key parameters: a = 15.1378 Å, b = 21.2006 Å, c = 6.9744 Å, β = 92.61° .
- Hydrogen Bonding : N–H⋯N interactions stabilize the crystal lattice (distance: 2.89–3.12 Å), confirmed via Hirshfeld surface analysis .
What pharmacological activities have been reported for this compound derivatives?
Basic
Derivatives exhibit diverse bioactivities:
- Anticancer : 2-Alkenyl-substituted analogs show cytotoxicity against HeLa cells (IC₅₀: 12–45 µM) via kinase inhibition .
- Anti-inflammatory : Benzo-fused derivatives act as selective COX-2 inhibitors (IC₅₀: 0.8 µM) through π-π stacking in docking studies .
How can conflicting data on reaction yields or bioactivity be addressed in studies of this compound?
Q. Advanced
- Yield Discrepancies : Compare solvent polarity (DMF vs. THF) and catalyst loading. For example, microwave irradiation improves reproducibility in Pd-catalyzed reactions .
- Bioactivity Variability : Validate assays using standardized protocols (e.g., MTT for cytotoxicity) and control for metabolic interference (e.g., CYP450 enzymes) .
What strategies enhance the stability of this compound during storage?
Q. Basic
- Storage Conditions : Store at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the bromine substituent .
- Light Sensitivity : Amber vials mitigate photodegradation, as UV exposure can cleave the imidazo-pyrimidine ring .
How does regioselective bromination impact the reactivity of imidazo[1,2-a]pyrimidine scaffolds?
Advanced
Bromine at position 6 directs electrophilic substitution to position 3 due to electron-withdrawing effects. For example:
- Nitration : HNO₃/H₂SO₄ selectively nitrates position 3, confirmed by NOESY correlations .
- Suzuki Coupling : Position 6 bromine facilitates cross-coupling without competing side reactions .
What purification techniques are optimal for isolating this compound derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
